BenchChemオンラインストアへようこそ!

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline

medicinal chemistry kinase inhibitor design pharmacophore modeling

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is a synthetic heterocyclic compound (C₁₁H₁₁N₃O₂S, MW 249.29 g/mol) that integrates a thiazolo[5,4-b]pyridine core with a proline (pyrrolidine-2-carboxylic acid) moiety via a direct C–N linkage at the 2-position of the fused ring system. The thiazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, particularly for generating potent phosphoinositide 3-kinase (PI3K) inhibitors, where the nitrogen-rich bicyclic system engages the kinase hinge region through key hydrogen bonds.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29
CAS No. 1086612-64-7
Cat. No. B2826837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline
CAS1086612-64-7
Molecular FormulaC11H11N3O2S
Molecular Weight249.29
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O
InChIInChI=1S/C11H11N3O2S/c15-10(16)8-4-2-6-14(8)11-13-7-3-1-5-12-9(7)17-11/h1,3,5,8H,2,4,6H2,(H,15,16)
InChIKeyKCGBPABTJYPDJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline (CAS 1086612-64-7) – A Proline-Fused Heterocyclic Building Block for Kinase-Targeted Library Synthesis


1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is a synthetic heterocyclic compound (C₁₁H₁₁N₃O₂S, MW 249.29 g/mol) that integrates a thiazolo[5,4-b]pyridine core with a proline (pyrrolidine-2-carboxylic acid) moiety via a direct C–N linkage at the 2-position of the fused ring system . The thiazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, particularly for generating potent phosphoinositide 3-kinase (PI3K) inhibitors, where the nitrogen-rich bicyclic system engages the kinase hinge region through key hydrogen bonds [1]. This compound is offered as a research-grade chemical (purity ≥95%) for use as a synthetic building block or fragment in early-stage drug discovery .

Why 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline Cannot Be Replaced by Positional Isomers or Unsubstituted Scaffold Cores


In the thiazolo[5,4-b]pyridine chemotype, the identity and position of substituents on the core, as well as the attachment geometry of the amino acid element, directly govern target engagement and selectivity. For example, structure–activity relationship (SAR) studies on thiazolo[5,4-b]pyridine-based PI3K inhibitors demonstrate that replacing the 2-pyridyl substituent with a phenyl group results in a significant loss of PI3Kα inhibitory potency [1]. Similarly, shifting the carboxylic acid group from the 2-position (proline, the target compound) to the 3-position (pyrrolidine-3-carboxylic acid isomer, CAS 1710844-89-5) alters the spatial orientation of the critical carboxylate pharmacophore, which can disrupt hydrogen-bonding networks in the target binding site and profoundly change biochemical activity. Consequently, generic substitution with the 3-carboxylic acid isomer or the unsubstituted thiazolo[5,4-b]pyridine core (CAS 273-84-7) is not scientifically valid without explicit comparative biological data.

Quantitative Differentiation Evidence: 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline vs. Closest Analogs


Positional Carboxylic Acid Geometry: 2-Carboxylic Acid (Proline) vs. 3-Carboxylic Acid Isomer

The target compound 1-[1,3]thiazolo[5,4-b]pyridin-2-ylproline carries the carboxylic acid at the pyrrolidine 2-position (proline), whereas its closest cataloged isomer, 1-(thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-3-carboxylic acid (CAS 1710844-89-5), positions the carboxylate at the 3-position. This difference alters the distance and dihedral angle between the carboxylate and the thiazolo[5,4-b]pyridine hinge-binding core, a critical parameter for ATP-competitive kinase inhibitor design. In published SAR of thiazolo[5,4-b]pyridine PI3K inhibitors, subtle changes in substituent geometry can reduce potency by >10-fold (e.g., PI3Kβ vs. PI3Kα selectivity shifts for analog 19a) [1]. Direct head-to-head biochemical data for these two proline isomers are not publicly available .

medicinal chemistry kinase inhibitor design pharmacophore modeling

PI3Kα Inhibitory Potency of the Thiazolo[5,4-b]pyridine Scaffold Class

While no compound-specific PI3K inhibition data exist for 1-[1,3]thiazolo[5,4-b]pyridin-2-ylproline, the broader thiazolo[5,4-b]pyridine class demonstrates nanomolar PI3Kα inhibitory potency. A representative analog, 19a (2-pyridyl, 4-morpholinyl substituted), achieved an IC₅₀ of 3.6 nM against PI3Kα in enzymatic assays [1]. The proline-substituted derivative offers a distinct vector for elaborating the carboxylate moiety into amides, esters, or extended chains, which is essential for modulating isoform selectivity and pharmacokinetic properties.

PI3K inhibition oncology enzymatic assay

Core Scaffold Advantage Over Unsubstituted Thiazolo[5,4-b]pyridine for Downstream Derivatization

The unsubstituted thiazolo[5,4-b]pyridine core (CAS 273-84-7) requires additional synthetic steps to install the proline moiety via transition-metal-catalyzed C–N coupling or nucleophilic aromatic substitution. 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline provides this linkage pre-formed, eliminating the need for a potentially low-yielding or non-selective C–N bond-forming step. The carboxylic acid handle is immediately available for amide coupling or esterification, offering a convergent synthetic entry point that can accelerate SAR exploration .

synthetic chemistry library synthesis building block procurement

Purity Specification and Identity Verification for Procurement Decision

The compound is supplied with a minimum purity of 95% as determined by the vendor, with structural identity confirmed by ¹H NMR and HRMS . The SMILES string O=C(O)C1CCCN1c1nc2cccnc2s1 and InChIKey KCGBPABTJYPDJN-UHFFFAOYSA-N provide unambiguous digital fingerprints for database registration and computational modeling, ensuring that procurement orders match the intended chemical entity . This level of characterization, while standard for research chemicals, is essential to avoid the inadvertent purchase of the 3-carboxylic acid isomer, which shares the same molecular formula and molecular weight.

quality control chemical procurement analytical chemistry

Recommended Application Scenarios for 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline Based on Structural and Class Evidence


Kinase-Focused Fragment Library Synthesis for PI3K and Related Lipid Kinase Targets

The thiazolo[5,4-b]pyridine scaffold has demonstrated single-digit nanomolar PI3Kα inhibition (representative compound 19a: IC₅₀ = 3.6 nM) through direct hinge-region hydrogen bonding [1]. 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline can serve as a carboxylic acid-bearing fragment for amide coupling with diverse amine building blocks, enabling rapid exploration of solvent-exposed pharmacophore vectors that govern PI3K isoform selectivity and cellular potency.

Proline-Directed Conformational Constraint in Peptidomimetic Design

The proline moiety introduces a defined kink and conformational restriction when incorporated into peptide-like structures. The 2-carboxylic acid position (as opposed to the 3-carboxylic acid isomer) generates a distinct dihedral angle relative to the heterocyclic core, which can be exploited in the design of turn-mimetics or enzyme inhibitors where the spatial presentation of the carboxylate is critical for binding .

Synthetic Intermediate for MALT-1 Protease Inhibitor Development Programs

Patent literature identifies thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors with potential applications in ABC-DLBCL cancer therapy [2]. The pre-assembled thiazolo[5,4-b]pyridine–proline conjugate offers a convergent intermediate for elaborating the C-2 position of the scaffold, a key substitution site for modulating MALT-1 inhibitory activity and selectivity.

Building Block Supply for S1P1 Agonist Lead Optimization

Thiazolo[5,4-b]pyridine derivatives have been reported as isoform-selective S1P1 agonists with in vivo efficacy in reducing blood lymphocyte counts at 0.3 mg/kg oral doses in rat models [3]. The proline carboxylate provides a functional handle for generating ester prodrugs or extended acyclic head-groups that can fine-tune oral bioavailability and target engagement kinetics.

Quote Request

Request a Quote for 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.